

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Everninomicin D

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Compound of Interest

Compound Name: *Everninomicin D*

Cat. No.: *B14155444*

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Everninomicin D is a complex oligosaccharide antibiotic belonging to the everninomicin class, which is isolated from *Micromonospora carbonacea*.^{[1][2]} These antibiotics exhibit potent activity against a range of Gram-positive bacteria, including multidrug-resistant strains, by inhibiting protein synthesis through a unique mechanism targeting the ribosome.^{[3][4]} Accurate and reliable quantification of **Everninomicin D** is crucial for pharmacokinetic studies, formulation development, and quality control. This document outlines a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of **Everninomicin D**.

Method Summary

The presented method utilizes a reversed-phase C18 or a polymer-based column to achieve separation. The mobile phase composition is critical for retaining and resolving the polar, complex structure of **Everninomicin D**. A typical mobile phase consists of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer or ion-pair medium.^[5] Detection is performed using a UV detector, as the molecule contains chromophores that absorb in the UV spectrum.^[5] This method is suitable for the determination of **Everninomicin D** in various matrices, including biological fluids, with appropriate sample preparation.^[5]

Quantitative Data Summary

The following table summarizes typical chromatographic parameters and performance data for the HPLC analysis of **Everninomicin D**, synthesized from published methodologies.^[5]

Parameter	Value / Condition	Source
HPLC System	Standard HPLC/UHPLC System with UV Detector	[5][6]
Column	Hamilton PRP-1 (150 x 4.1 mm, 5 µm) or equivalent C18	[5][6]
Mobile Phase	80:20 Methanol / Ion-Pair Medium	[5]
Ion-Pair Medium: 0.01 M Tetramethylammonium hydroxide, 0.005 M Ammonium acetate, pH 7.2		[5]
Flow Rate	1.0 mL/min	[5]
Detection Wavelength	300 nm	[5]
Column Temperature	Ambient or 40 °C	[7]
Injection Volume	20 µL	[5][7]
Retention Time (t _R)	Compound-specific, e.g., ~8-12 min	[6]
**Linearity (r ²) **	> 0.995	[5]
Limit of Quantification (LOQ)	~1 µg/mL in plasma	[5]

Detailed Experimental Protocol

This protocol provides a step-by-step guide for the HPLC analysis of **Everninomicin D**.

1. Equipment and Reagents

- High-Performance Liquid Chromatography (HPLC) system with a UV detector.
- Data acquisition and processing software.
- Analytical column: Hamilton PRP-1 (150 x 4.1 mm, 5 μ m) or equivalent reversed-phase C18 column (e.g., Phenomenex Luna C18, 250 x 4.6 mm, 5 μ m).^{[5][6]}
- HPLC grade Methanol and Acetonitrile.
- HPLC grade water.
- Tetramethylammonium hydroxide.
- Ammonium acetate.
- Acetic acid or Ammonium hydroxide for pH adjustment.
- **Everninomicin D** reference standard.
- 0.22 μ m or 0.45 μ m syringe filters for sample clarification.

2. Preparation of Mobile Phase and Solutions

- Ion-Pair Medium (Aqueous Component): Prepare a solution containing 0.01 M tetramethylammonium hydroxide and 0.005 M ammonium acetate in HPLC grade water. Adjust the pH to 7.2 with acetic acid.^[5] Filter through a 0.22 μ m membrane filter before use.
- Mobile Phase: Mix HPLC grade methanol and the prepared Ion-Pair Medium in an 80:20 (v/v) ratio.^[5] Degas the mobile phase before use.

3. Standard Preparation

- Stock Solution (e.g., 1 mg/mL): Accurately weigh a suitable amount of **Everninomicin D** reference standard and dissolve it in the mobile phase to obtain a stock solution of known concentration.
- Working Standards: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations within the expected linear range of the assay

(e.g., 1 µg/mL to 100 µg/mL).[5]

4. Sample Preparation (from Plasma)

- To 1 mL of plasma sample, add a protein precipitation agent (e.g., 3 mL of acetonitrile).
- Vortex the mixture thoroughly to ensure complete protein precipitation.
- Centrifuge the sample to pellet the precipitated proteins.
- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.[5]
- Reconstitute the residue in a known volume (e.g., 0.4 mL) of the HPLC mobile phase.[5]
- Filter the reconstituted sample through a 0.22 µm or 0.45 µm syringe filter before injection.

5. Chromatographic Conditions

- Column: Hamilton PRP-1 (150 x 4.1 mm, 5 µm)
- Mobile Phase: 80:20 Methanol / Ion-Pair Medium (pH 7.2)[5]
- Flow Rate: 1.0 mL/min[5]
- Injection Volume: 20 µL
- Column Temperature: Ambient
- UV Detection: 300 nm[5]
- Run Time: Sufficient to allow for the elution of **Everninomicin D** and any other components of interest.

6. Procedure

- Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

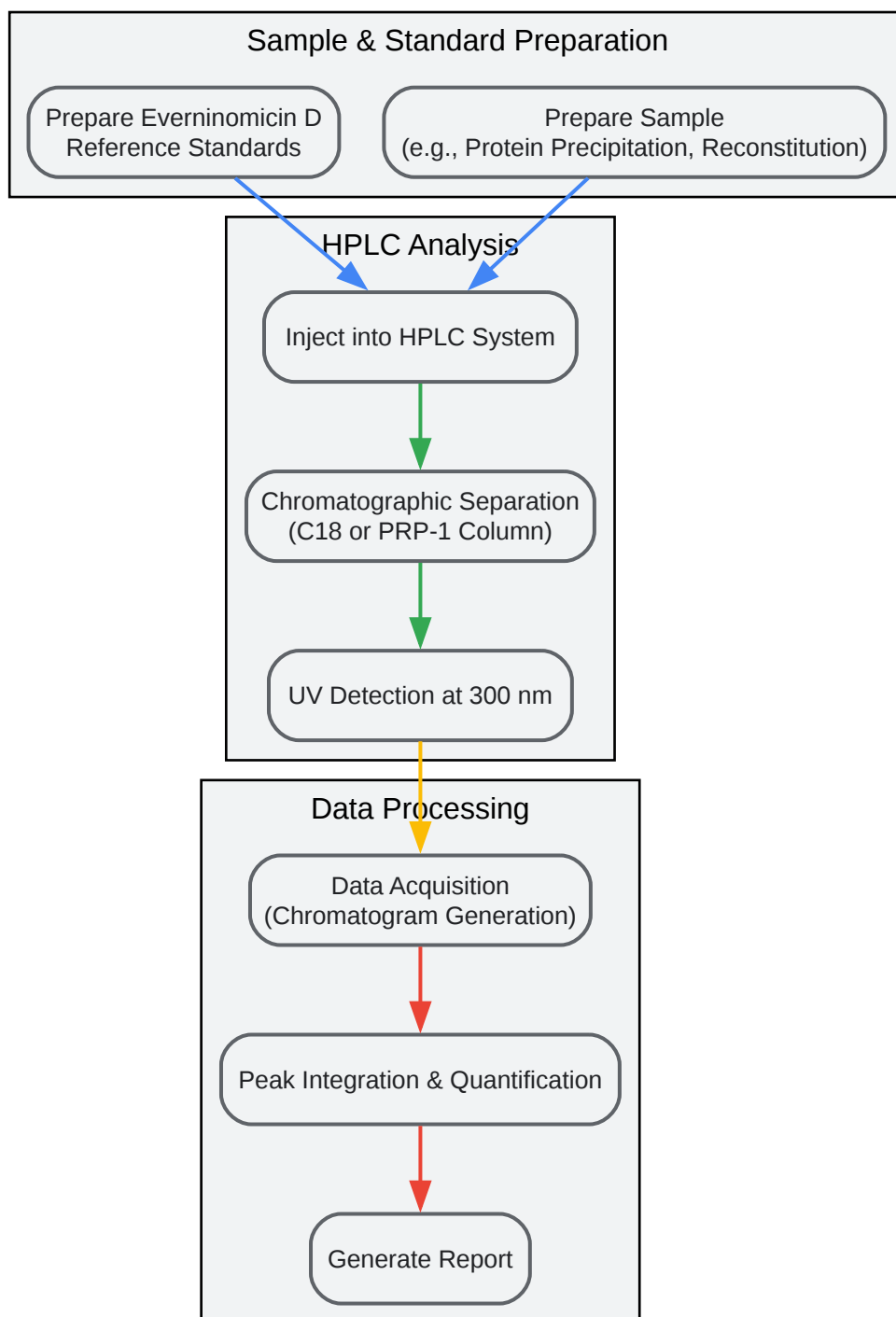
- Inject the prepared standards, starting from the lowest concentration to the highest, to establish the calibration curve.
- Inject the prepared samples for analysis.
- Include quality control (QC) samples at low, medium, and high concentrations to ensure the accuracy and precision of the run.

7. Data Analysis

- Identify the peak corresponding to **Everninomicin D** in the chromatograms based on the retention time of the reference standard.
- Integrate the peak area of **Everninomicin D** in both the standards and the samples.
- Construct a calibration curve by plotting the peak area versus the concentration of the standards.
- Determine the concentration of **Everninomicin D** in the samples by interpolating their peak areas from the calibration curve.

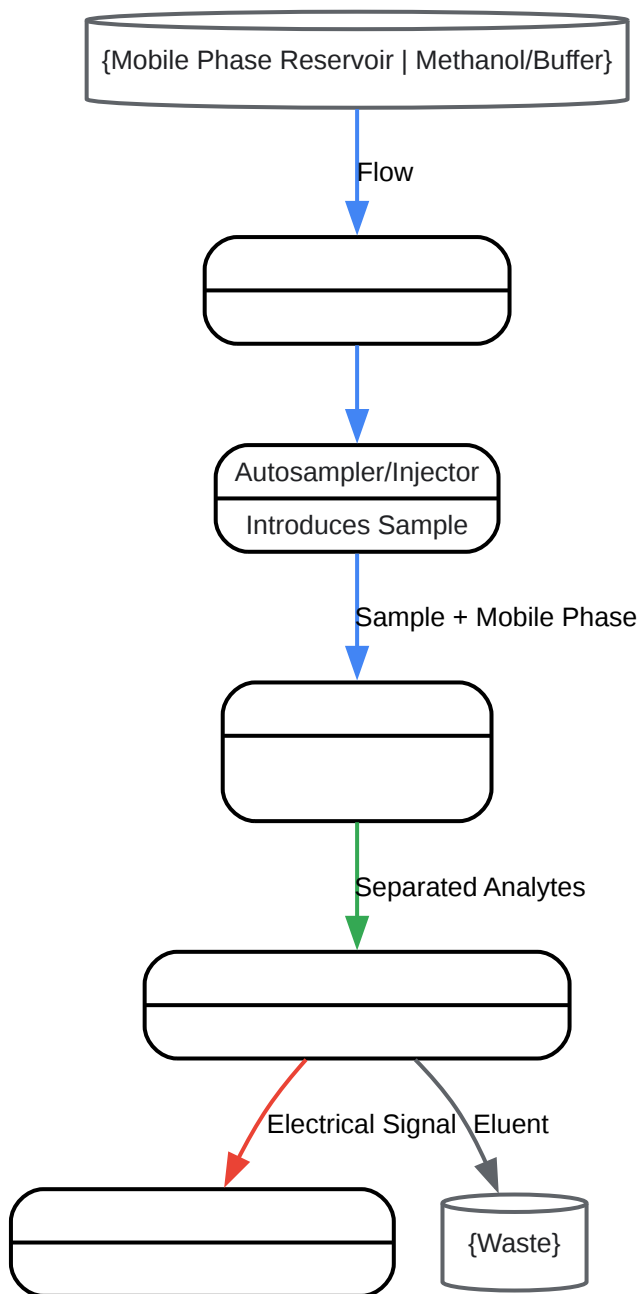
Visualizations

Below are diagrams illustrating the experimental workflow and the logical relationships within the HPLC system.



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Caption: Experimental workflow for HPLC analysis of **Everninomicin D**.



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Caption: Logical relationships of components in the HPLC system.

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